methyl (3S)-3-amino-3-(3-fluorophenyl)propanoate HCl
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Overview
Description
Methyl (3S)-3-amino-3-(3-fluorophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H13ClFNO2. It is a derivative of amino acids and contains a fluorophenyl group, which imparts unique chemical properties. This compound is of interest in various fields, including organic chemistry, medicinal chemistry, and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-3-(3-fluorophenyl)propanoate hydrochloride typically involves the esterification of the corresponding amino acid derivative. One common method includes the reaction of (3S)-3-amino-3-(3-fluorophenyl)propanoic acid with methanol in the presence of a suitable catalyst, such as sulfuric acid, to form the methyl ester. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-amino-3-(3-fluorophenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitro or imino derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Methyl (3S)-3-amino-3-(3-fluorophenyl)propanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of methyl (3S)-3-amino-3-(3-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the amino group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate hydrochloride
- Methyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride
Uniqueness
Methyl (3S)-3-amino-3-(3-fluorophenyl)propanoate hydrochloride is unique due to its specific stereochemistry (3S configuration) and the presence of the fluorophenyl group. This configuration can result in different biological activities and interactions compared to its (2S) or (2R) counterparts .
Properties
Molecular Formula |
C10H13ClFNO2 |
---|---|
Molecular Weight |
233.67 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(3-fluorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H12FNO2.ClH/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1 |
InChI Key |
JYMOEQWCXPGHHI-FVGYRXGTSA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC(=CC=C1)F)N.Cl |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC=C1)F)N.Cl |
Origin of Product |
United States |
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